![molecular formula C15H15BrN2 B1525137 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1219967-56-2](/img/structure/B1525137.png)
2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound “2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline” is a chemical substance with the CAS Number: 1220027-70-2 . It has a molecular weight of 245.12 .
Molecular Structure Analysis
The molecular formula of “2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline” is C9H13BrN2O . The compound has a monoisotopic mass of 230.005463 Da .Physical And Chemical Properties Analysis
The compound “2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline” has a predicted boiling point of 360.8±42.0 °C and a predicted density of 1.555±0.06 g/cm3 . The compound is also predicted to have a pKa value of 14.50±0.10 .Scientific Research Applications
Synthesis and Chemical Transformations
2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline serves as a versatile precursor in the synthesis of complex heterocycles, which are crucial in medicinal chemistry and material science. Research shows its application in synthesizing pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones through radical cyclization, highlighting its role in creating structurally diverse molecules (Majumdar & Mukhopadhyay, 2003). Furthermore, it has been used to develop novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines with antimicrobial properties, showcasing its potential in contributing to new therapeutic agents (Zaki et al., 2019).
Advanced Materials Development
In the field of materials science, this compound's derivatives have been explored for their unique properties. For instance, research involving silylpyridines derived from bromopyridines, including structures similar to 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline, has contributed to understanding intramolecular Si−N bonding phenomena, which is crucial for designing novel organometallic materials and catalysts (Riedmiller et al., 1998).
Anticancer Research
Compounds structurally related to 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline have been utilized in the synthesis of anticancer agents. For example, the preparation of Thymitaq, an anticancer drug, from related bromoquinolines showcases the compound's relevance in pharmaceutical synthesis (Malmgren et al., 2008). Moreover, structurally strained iridium(III) complexes involving similar compounds have shown exceptional potency as anticancer agents, indicating the potential of 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline derivatives in developing new chemotherapy drugs (Carrasco et al., 2020).
Organic Synthesis Methodologies
This compound is also instrumental in developing new organic synthesis methodologies. For instance, it has been used in Ugi reactions incorporating redox-neutral amine C-H functionalization steps, offering a novel approach to synthesize complex organic molecules efficiently (Zhu & Seidel, 2016). Such methodologies are valuable for synthesizing biologically active molecules and pharmaceuticals.
Safety and Hazards
properties
IUPAC Name |
2-(5-bromo-4-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c1-11-8-15(17-9-14(11)16)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZZHOFOLNZRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.